tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a chemical compound notable for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of dihydropyrazolo derivatives, which are characterized by their pyrazolo framework. Its molecular formula is and it has a molar mass of approximately 238.29 g/mol . The compound's structure includes a tert-butyl group and a hydroxymethyl substituent, which may enhance its biological activity.
tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of organic compounds with potential pharmacological properties.
Several synthetic routes can be employed to produce tert-butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate. Common methods include:
Technical details include controlling reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran or methanol), and reaction time to optimize yield and purity .
The molecular structure of tert-butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate features:
The compound exhibits a melting point range typical for pyrazolo derivatives and can be characterized using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) for structural confirmation .
tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions:
These reactions are crucial for synthesizing derivatives that may enhance biological activity or improve solubility .
Initial studies suggest that tert-butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The mechanism of action likely involves binding to these targets, potentially modulating their activity.
Molecular docking studies and in vitro assays are necessary to elucidate these interactions fully. Preliminary findings indicate potential anti-tumor and anti-inflammatory properties, making it a candidate for further pharmacological investigation .
Relevant data from analytical techniques like NMR and infrared spectroscopy provide insights into functional groups present and confirm structural integrity .
tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has potential applications in:
The compound's unique structural features offer opportunities for novel applications across various fields of scientific research .
The synthesis of tert-butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1251002-29-5) hinges on constructing the bicyclic pyrazolo[1,5-a]pyrazine scaffold. As detailed in patent CN107235982B, a convergent approach begins with tert-butyl 4-hydrazinylpiperidine-1-carboxylate reacting with 1,1-dimethoxypropane under acidic catalysis (acetic acid, 80°C, 12h) to form the pyrazole ring . Subsequent oxidative dehydrogenation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the fully unsaturated core, achieving 78% purity after silica gel chromatography. Alternatively, VulcanChem’s route employs pyrazole-3-carbaldehyde condensed with N-Boc-ethylenediamine via Pd-catalyzed amination, followed by ring closure under microwave irradiation (150°C, 30 min) [7]. Critical to both pathways is precise temperature control during cyclization, as exceeding 85°C promotes decarboxylation.
Table 1: Key Reaction Conditions for Core Formation
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
Pyrazole ring formation | 1,1-Dimethoxypropane/AcOH | 80°C, 12h | 65 |
Oxidative dehydrogenation | mCPBA/DCM | 0°C→RT, 4h | 78 |
Pd-catalyzed amination | Pd(OAc)₂/Xantphos | Microwave, 150°C | 82 |
1.2. tert-Butoxycarbonyl (Boc) Protection Strategies in Intermediate Formation
Boc protection is strategically deployed to safeguard the piperazine nitrogen during functionalization. As evidenced by BLD Pharm’s product (CAS 1251002-29-5), tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic dimethylaminopyridine (DMAP) installs the Boc group at the N5 position of 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine [1]. This step proceeds quantitatively at 0°C within 2h, leveraging the Boc group’s steric bulk to prevent N-alkylation side reactions. For the 2-amino derivative (CAS 1209487-56-8), Abosyn employs in situ protection during reductive amination, where sodium triacetoxyborohydride reduces the imine intermediate while preserving Boc integrity [9]. Crucially, Boc deprotection is minimized by maintaining pH > 8.0 with aqueous sodium carbonate washes.
The hydroxymethyl moiety at position 2 is incorporated via two primary routes:
Post-functionalization purification involves ethyl acetate/water extraction, with the organic layer dried over sodium sulfate. Yield optimization studies indicate that dropwise formaldehyde addition (0.5 mL/min) improves reproducibility by mitigating exothermic side reactions.
Table 2: Hydroxymethylation Methods Comparison
Method | Reagents | Temperature | Yield Range (%) | Purity |
---|---|---|---|---|
Reductive amination | HCHO/NaBH₄/MeOH | −10°C | 80–85 | >95% |
Aldol condensation | (CH₂O)ₙ/K₂CO₃/DMF | 60°C | 70–75 | >90% |
While the parent compound lacks stereocenters, enantioselective variants (e.g., 4-methyl derivatives, CAS not provided) utilize chiral catalysts during cyclization. Fisher Scientific’s 2-amino-4-methyl analog (C₁₂H₂₀N₄O₂) employs Jacobsen’s thiourea catalyst (10 mol%) to induce asymmetry during pyrazine ring closure, achieving 92% ee in toluene at −40°C [9]. For hydroxymethyl derivatives, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic alcohols via transesterification with vinyl acetate, resolving enantiomers with E-values >200 [9]. Recent advances include Ru-catalyzed asymmetric transfer hydrogenation of ketone precursors, though yields remain moderate (≤60%) due to catalyst deactivation by the pyrazolo nitrogen.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1